molecular formula C27H18O6 B14762417 Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl- CAS No. 1818-24-2

Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-

Cat. No.: B14762417
CAS No.: 1818-24-2
M. Wt: 438.4 g/mol
InChI Key: UBMICKBPOJPPHV-UHFFFAOYSA-N
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Description

Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] is a complex organic compound characterized by the presence of three phenyl groups attached to a central benzene ring substituted with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzoyl chloride with 1,3,5-trihydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl groups can engage in π-π interactions with other aromatic systems. These interactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1818-24-2

Molecular Formula

C27H18O6

Molecular Weight

438.4 g/mol

IUPAC Name

(3,5-dibenzoyl-2,4,6-trihydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C27H18O6/c28-22(16-10-4-1-5-11-16)19-25(31)20(23(29)17-12-6-2-7-13-17)27(33)21(26(19)32)24(30)18-14-8-3-9-15-18/h1-15,31-33H

InChI Key

UBMICKBPOJPPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)O

Origin of Product

United States

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